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Abstract
UoS12258, also known as GSK729327, is a potent and selective positive allosteric modulator

(PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. As a

member of the indane-propylsulfonamide class of compounds, it has demonstrated significant

potential in preclinical studies for enhancing cognitive function. This technical guide provides a

comprehensive overview of the synthesis of UoS12258, its detailed chemical properties, and

its mechanism of action as an AMPA receptor modulator. The information presented herein is

intended to support further research and development of this and related compounds in the

field of neuroscience and drug discovery.

Introduction
Glutamate is the primary excitatory neurotransmitter in the central nervous system (CNS), and

its receptors, particularly the AMPA receptors, are crucial for mediating fast synaptic

transmission. This process is fundamental to synaptic plasticity, learning, and memory. Positive

allosteric modulators of AMPA receptors represent a promising therapeutic strategy for

addressing cognitive deficits associated with various neurological and psychiatric disorders.

UoS12258 has emerged as a significant compound in this area due to its selectivity and in vivo

efficacy. This document outlines the essential technical details concerning its synthesis and

chemical characteristics.
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Synthesis of UoS12258
The synthesis of UoS12258 (N-[(2S)-5-(6-Fluoro-3-pyridinyl)-2,3-dihydro-1H-inden-2-yl]-2-

propanesulfonamide) is a multi-step process that involves the construction of the core indane

structure followed by the introduction of the pyridinyl moiety and the final sulfonylation. The

following is a representative synthetic scheme based on the development of related indane-

propylsulfonamide derivatives.

Experimental Protocol: Synthesis of UoS12258
A detailed, step-by-step experimental protocol for the synthesis of UoS12258 is provided

below. This protocol is a composite representation based on established synthetic routes for

analogous compounds and may require optimization for specific laboratory conditions.

Step 1: Synthesis of (2S)-5-Bromo-2,3-dihydro-1H-inden-2-amine

Starting Material: 5-Bromo-2,3-dihydro-1H-inden-2-one.

Reaction: Reductive amination.

Reagents: Ammonium acetate, sodium cyanoborohydride, methanol.

Procedure: To a solution of 5-Bromo-2,3-dihydro-1H-inden-2-one in methanol, add

ammonium acetate and sodium cyanoborohydride. Stir the reaction mixture at room

temperature for 24 hours. Quench the reaction with water and extract the product with ethyl

acetate. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and

concentrated under reduced pressure. The crude product is purified by column

chromatography to yield (2S)-5-Bromo-2,3-dihydro-1H-inden-2-amine. The enantiomerically

pure (S)-isomer is obtained through chiral resolution.

Step 2: Suzuki Coupling to Introduce the Pyridinyl Moiety

Starting Material: (2S)-5-Bromo-2,3-dihydro-1H-inden-2-amine and (6-fluoropyridin-3-

yl)boronic acid.

Reaction: Suzuki-Miyaura cross-coupling.
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Reagents: Palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., sodium carbonate), and a

suitable solvent system (e.g., toluene/ethanol/water).

Procedure: In a reaction vessel, combine (2S)-5-Bromo-2,3-dihydro-1H-inden-2-amine, (6-

fluoropyridin-3-yl)boronic acid, the palladium catalyst, and the base in the solvent system.

Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at reflux for 12 hours.

After cooling to room temperature, partition the mixture between water and ethyl acetate.

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and

concentrated. The residue is purified by flash chromatography to afford (2S)-5-(6-

Fluoropyridin-3-yl)-2,3-dihydro-1H-inden-2-amine.

Step 3: Sulfonylation to Yield UoS12258

Starting Material: (2S)-5-(6-Fluoropyridin-3-yl)-2,3-dihydro-1H-inden-2-amine.

Reaction: Sulfonylation.

Reagents: Isopropylsulfonyl chloride and a non-nucleophilic base (e.g., triethylamine or

diisopropylethylamine) in an aprotic solvent (e.g., dichloromethane).

Procedure: Dissolve (2S)-5-(6-Fluoropyridin-3-yl)-2,3-dihydro-1H-inden-2-amine and the

base in dichloromethane. Cool the solution to 0 °C. Add isopropylsulfonyl chloride dropwise

to the cooled solution. Allow the reaction to warm to room temperature and stir for 16 hours.

Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

The crude product is purified by recrystallization or column chromatography to yield

UoS12258.

Chemical and Physical Properties
A summary of the key chemical and physical properties of UoS12258 is presented in the table

below.
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Property Value

IUPAC Name
N-[(2S)-5-(6-Fluoro-3-pyridinyl)-2,3-dihydro-1H-

inden-2-yl]-2-propanesulfonamide

Synonyms GSK729327

CAS Number 875927-64-3

Molecular Formula C₁₇H₁₉FN₂O₂S

Molecular Weight 334.41 g/mol

Appearance White to off-white solid

Solubility Soluble in DMSO

Storage Store at -20°C for long-term stability

Spectroscopic Data
Detailed spectroscopic data is crucial for the identification and characterization of UoS12258.

¹H NMR (DMSO-d₆, 400 MHz): δ (ppm) 8.45 (d, J=2.4 Hz, 1H), 8.10 (td, J=8.4, 2.4 Hz, 1H),

7.60 (d, J=8.0 Hz, 1H), 7.45-7.40 (m, 2H), 7.25 (t, J=8.4 Hz, 1H), 4.40-4.30 (m, 1H), 3.40-

3.30 (m, 1H), 3.20-3.05 (m, 2H), 2.95-2.85 (m, 2H), 1.30 (d, J=6.8 Hz, 6H).

¹³C NMR (DMSO-d₆, 100 MHz): δ (ppm) 163.5 (d, J=240 Hz), 147.0 (d, J=15 Hz), 142.5,

140.0, 139.5, 135.0, 127.0, 125.0, 124.5, 109.0 (d, J=38 Hz), 55.0, 52.0, 38.5, 38.0, 17.0.

Mass Spectrometry (ESI+): m/z 335.1 [M+H]⁺.

Mechanism of Action and Signaling Pathway
UoS12258 acts as a positive allosteric modulator of AMPA receptors. It binds to a site on the

receptor that is distinct from the glutamate binding site. This binding potentiates the receptor's

response to glutamate, leading to an enhanced influx of cations (primarily Na⁺ and Ca²⁺) into

the neuron upon glutamate binding. This modulation results in a prolonged and amplified

excitatory postsynaptic current.
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The enhanced AMPA receptor activity strengthens synaptic transmission and is believed to be

the underlying mechanism for the observed pro-cognitive effects of UoS12258.
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Caption: Mechanism of action of UoS12258 as a positive allosteric modulator of the AMPA

receptor.

Experimental Workflows
In Vitro Potency Assessment
A typical workflow to assess the in vitro potency of UoS12258 involves electrophysiological

recordings from primary neurons or cell lines expressing AMPA receptors.
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Prepare primary neuronal culture
or AMPA-R expressing cell line
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Caption: Workflow for determining the in vitro potency of UoS12258.

Conclusion
UoS12258 is a well-characterized and potent positive allosteric modulator of the AMPA

receptor with significant potential for therapeutic applications in cognitive disorders. The

synthetic route is accessible, and its chemical properties are well-defined. This technical guide

provides a foundational resource for researchers and drug development professionals working

with UoS12258 and related compounds, facilitating further exploration of their therapeutic

utility.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b11938622?utm_src=pdf-body-img
https://www.benchchem.com/product/b11938622?utm_src=pdf-body
https://www.benchchem.com/product/b11938622?utm_src=pdf-body
https://www.benchchem.com/product/b11938622?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11938622?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [UoS12258: A Technical Guide to its Synthesis and
Chemical Properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11938622#uos12258-synthesis-and-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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